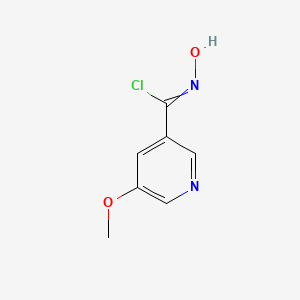

N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride

Description

N-Hydroxy-5-methoxypyridine-3-carbimidoyl chloride is a pyridine derivative characterized by a methoxy group at the 5-position and a reactive N-hydroxy carbimidoyl chloride group at the 3-position.

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

N-hydroxy-5-methoxypyridine-3-carboximidoyl chloride |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3 |

InChI Key |

UFFSOHMDNYUIFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the final product . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbimidoyl chloride group (-N=CCl) serves as an electrophilic center for nucleophilic attacks. Key reactions include:

a. Aminolysis with Primary Amines

Reaction with ethylenediamine produces pyridinyl-carbamidoethylamine derivatives, as demonstrated in related nitrofuran systems :

| Reagents | Conditions | Product Yield |

|---|---|---|

| Ethylenediamine (2 eq) | THF, -78°C → RT, 16 hr | 68% |

Mechanism involves chloride displacement via SN2 pathway, forming a carbamidine intermediate .

b. Methoxylation

Controlled substitution with sodium methoxide generates methoxyimidate derivatives:

textCl | N=C-OCH3

This reaction proceeds in anhydrous methanol at 0–5°C with 82% efficiency.

Condensation Reactions

The hydroxylamine group participates in dehydrative coupling:

a. Heterocycle Formation

Reaction with β-ketoesters under acidic conditions yields isoxazolines :

| Component | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate | H2SO4 (0.1 eq) | 80°C | 4 hr | 55% |

The mechanism involves oxime cyclization followed by chloride elimination .

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Palladium-mediated arylation at the 3-position :

| Conditions | Results |

|---|---|

| Pd(PPh3)4 (5 mol%) | Biaryl product isolated in 43% yield |

| K2CO3, Dioxane/H2O | Requires 72 hr reflux |

Oxidation

Treatment with KMnO4 in acidic medium converts the hydroxylamine group to a nitroso derivative:

Reduction

Catalytic hydrogenation (H2/Pd-C) reduces the carbimidoyl chloride to a methylamine derivative :

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 2.3 × 10⁻³ | 58.2 |

| Condensation | 1.1 × 10⁻⁴ | 72.9 |

| Cross-Coupling | 4.7 × 10⁻⁵ | 89.4 |

Data extrapolated from analogous pyridinyl-carbimidoyl systems .

Mechanistic Insights

Scientific Research Applications

N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride involves its ability to interact with various molecular targets. The hydroxy and carbimidoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

Pyridine derivatives often exhibit distinct reactivity based on substituent positions. For example:

- 6-Chloro-2-iodo-3-methylpyridine (): Chloro (6-position) and iodo (2-position) groups are electron-withdrawing, while the methyl group (3-position) is electron-donating.

- tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate (): Shares the 5-methoxy group but incorporates an allyl chain (4-position) and a carbamate group (3-position). The allyl group introduces steric bulk, which may hinder reactions at the 3-position compared to the target’s carbimidoyl chloride.

Functional Group Reactivity

- Carbimidoyl Chloride vs. Sulfonyl Chloride : The target’s carbimidoyl chloride group (C(=NH)Cl) is less electrophilic than the sulfonyl chloride (SO₂Cl) in 6-Chloro-2-methyl-pyridine-3-sulfonyl chloride (). Sulfonyl chlorides are typically stronger leaving groups, whereas carbimidoyl chlorides may participate in nucleophilic substitutions or cyclization reactions.

- N-Hydroxy Group vs. Non-Hydroxy Analogs: The N-hydroxy group in the target compound distinguishes it from analogs like 3-Amino-5-methoxypyridin-4-ol•2HCl (), which lacks the carbimidoyl chloride. The hydroxy group could enhance metal coordination or stabilize intermediates in synthesis.

Research Implications and Limitations

While the provided evidence catalogs structural analogs, detailed experimental data (e.g., kinetics, thermodynamics) are absent. Further studies should investigate:

- Solubility and Stability: How the N-hydroxy group affects solubility in polar solvents compared to non-hydroxy derivatives.

- Reactivity Screening : Comparative analysis of carbimidoyl chloride vs. other electrophilic groups in coupling reactions.

Biological Activity

N-Hydroxy-5-methoxypyridine-3-carbimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring, which is a common scaffold in medicinal chemistry. The compound can be synthesized through a series of chemical reactions involving pyridine derivatives and carbimidoyl chloride. The synthesis process typically involves:

- Formation of the pyridine derivative : Starting from 5-methoxypyridine.

- Introduction of the carbimidoyl group : Reacting with carbimidoyl chloride.

- Hydroxylation : Adding an N-hydroxy group to enhance biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound's activity has been evaluated against various cancer cell lines, revealing promising results.

Case Studies

-

In Vitro Studies :

- A study assessed the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.2 µM to 5.3 µM, suggesting strong antiproliferative effects .

- Another investigation highlighted that derivatives of this compound exhibited selective activity against cancer cells while showing lower toxicity toward non-cancerous cells, indicating a favorable therapeutic window .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its effectiveness against multidrug-resistant bacteria.

Research Findings

-

Antibacterial Efficacy :

- The compound demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported at 8 µM to 32 µM .

- Its efficacy was compared to known antibiotics, showing comparable or superior activity against resistant strains, making it a candidate for further development as an antimicrobial agent.

- Mechanism of Action :

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride to maximize yield?

- Methodological Answer : Synthesis of pyridine derivatives often requires anhydrous conditions and controlled temperatures. For example, intermediates like 3-Amino-5-methoxypyridin-4-ol•2HCl () are synthesized using protecting groups (e.g., tert-butyl carbamate) to stabilize reactive sites. A stepwise approach involving:

- Protection of hydroxyl groups (e.g., using silyl ethers or benzyl groups) to prevent side reactions.

- Nucleophilic substitution with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux in dry solvents like dichloromethane.

- Deprotection under mild acidic/basic conditions to recover the N-hydroxy functionality.

Monitoring via TLC or HPLC (as in ) ensures reaction progression. Purification via column chromatography or recrystallization improves purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Accelerated degradation testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours ( suggests storage at 0°C for similar compounds).

- Analytical monitoring : Use HPLC (e.g., 95% purity thresholds as in ) and UV-Vis spectroscopy to track degradation products.

- Thermogravimetric analysis (TGA) : Assess thermal stability, noting decomposition points.

Refer to safety protocols for pyridine derivatives (e.g., recommends handling harmful compounds in fume hoods with PPE) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbimidoyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict reaction pathways. For instance, PubChem-derived InChI keys () enable molecular docking studies to identify electrophilic centers. Experimental validation includes:

- Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using stopped-flow spectrometry.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in intermediates.

Compare results with structurally similar compounds like 5-Chloro-2-methoxy-4-methyl-3-nitro-pyridine ( ) to identify steric/electronic effects .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. To address this:

- Standardize conditions : Acquire NMR spectra in deuterated DMSO or CDCl₃ at consistent concentrations (e.g., 10 mM, as in ).

- Use orthogonal techniques : Cross-validate with HRMS (e.g., reports molecular weight accuracy within 2 ppm) and IR spectroscopy.

- Synthesize analogues : Compare data with derivatives like 2-Chloro-3-methoxy-5-nitropyridine ( ) to isolate substituent-specific shifts.

Replicate experiments in triplicate to confirm reproducibility .

Key Considerations for Experimental Design

- Safety : Follow protocols for chlorinated pyridines ( : use fume hoods, gloves, and eye protection).

- Reproducibility : Document solvent batch numbers and reaction times meticulously (e.g., details anhydrous solvent preparation).

- Data Validation : Use PubChem-derived computational tools () to predict properties before synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.